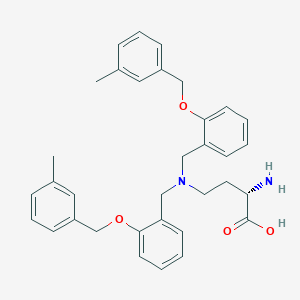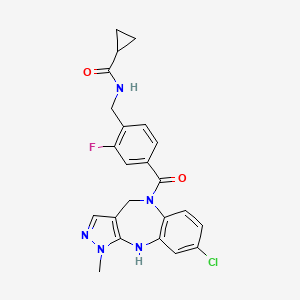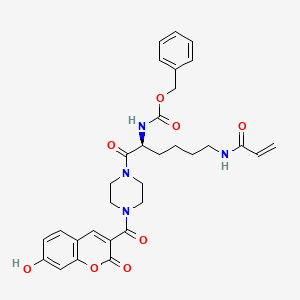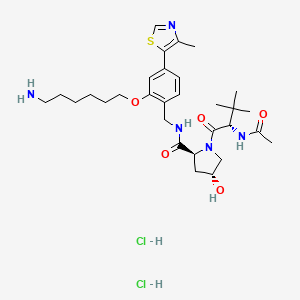
VH032 phenol-linker 2
Vue d'ensemble
Description
VH032 phenol-linker 2 (VH032) is a novel, highly versatile, and potent synthetic compound that has been developed as a potential therapeutic agent for a number of diseases. VH032 is a phenol-linked compound with a molecular weight of 590.7 g/mol and a melting point of 140-142 °C. VH032 was developed by researchers at the University of California, San Diego and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
Cross-Link Inhomogeneity in Phenolic Resins
Research by Izumi et al. (2016) delves into the cross-link inhomogeneity of phenolic resins during initial stages of curing. They used 1H-pulse NMR spectroscopy and small- and wide-angle X-ray and neutron scattering methods to analyze the evolution of network structures in phenolic resins, noting differences based on the amount of cross-linker present. This study is significant for understanding the general features of phenolic resins and their curing process (Izumi, Shudo, Nakao, & Shibayama, 2016).
Photolabile Linkers in Solid-Phase Synthesis
Mikkelsen et al. (2018) reviewed the development of photolabile linkers for solid-phase synthesis, which is important in releasing target molecules by irradiation. This process, often involving mild reaction conditions, is critical in biological screening experiments where contamination with cleavage reagents is undesirable (Mikkelsen, Grier, Mortensen, Nielsen, & Qvortrup, 2018).
Gelation and Cross-Link Inhomogeneity Studies
A study by Izumi, Nakao, and Shibayama (2015) explored the gelation mechanism and cross-link inhomogeneity of phenolic resins under acidic conditions. Their research, using small- and wide-angle X-ray scattering and 1H-pulse NMR spectroscopy, highlighted two distinct mechanisms for the formation and growth of inhomogeneity dependent on the cross-linker amount. This research provides insights into the manipulation of phenolic resins for specific applications (Izumi, Nakao, & Shibayama, 2015).
Collagen-Based Materials Modified by Phenolic Acids
Kaczmarek and Mazur (2020) reviewed the use of phenolic acids as cross-linkers in collagen-based materials. They discussed how phenolic acids, such as tannic acid, enhance the properties of collagen, including antimicrobial activity and improved physicochemical properties, which is vital for biomedical applications (Kaczmarek & Mazur, 2020).
Vitamin D3 Analogues and Hedgehog Pathway Inhibition
Deberardinis et al. (2015) identified vitamin D3 analogues as potent inhibitors of the hedgehog signaling pathway, which is crucial in various human malignancies. They specifically examined compounds with modified A- and seco-B-rings, contributing significantly to anti-cancer drug development (Deberardinis, Raccuia, Thompson, Maschinot, & Hadden, 2015).
Release of Biotinylated Nucleic Acids from Streptavidin
Bearden, Wang, and Hall (2019) demonstrated the use of phenol to release biotin-tagged DNA from streptavidin. This method, which allows for rapid and efficient recovery of DNA constructs, is pivotal in biotechnology, especially where the biotin-streptavidin bond is extensively utilized (Bearden, Wang, & Hall, 2019).
Rheology and Microstructure of Phenolic Resin Gel
Chenglin et al. (2018) investigated the rheological properties and microstructure of phenolic resin gel, particularly its application as a plugging agent in industrial settings. This study is crucial for understanding how various factors impact the gelation mechanism of phenolic resin gel (Chenglin, Yahui, Xiqun, Zhao, & Dai, 2018).
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHPLMGGQWIRY-SGROTYDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VH032 phenol-linker 2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



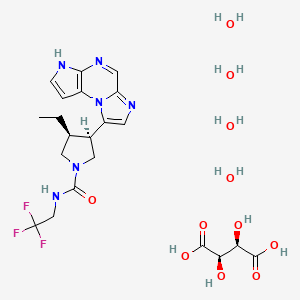
![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)
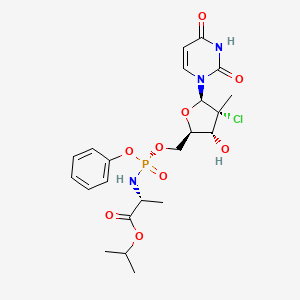
![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)
![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
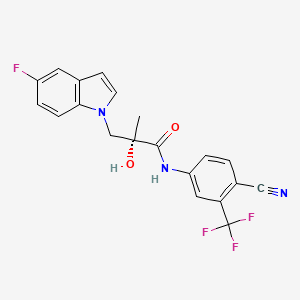
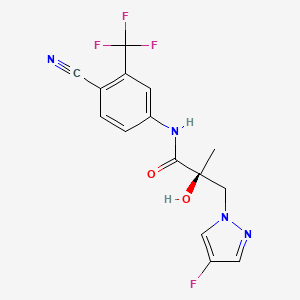
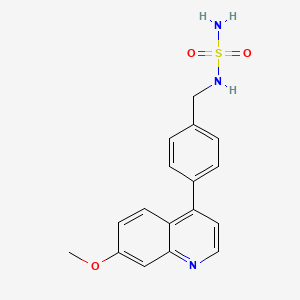
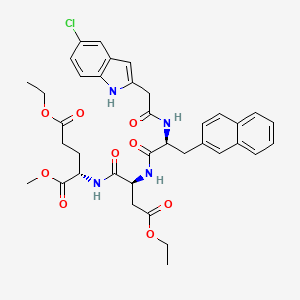
![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
